(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
Description
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine hydrochloride is a spirocyclic amine derivative with a bicyclic spiro[3.3]heptane core. The compound features two methyl groups at the 2,2-positions of the spiro ring and a primary amine group (-CH2NH2) attached to the 6-position, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
(2,2-dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)6-10(7-9)3-8(4-10)5-11;/h8H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXXTVHNXGEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)CN)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors. For example, a [3+3] cycloaddition reaction can be employed to form the spirocyclic structure.
Dimethyl Substitution:
Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the spirocyclic core.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amine derivatives.
Substitution: Functionalized spirocyclic compounds with diverse substituents.
Scientific Research Applications
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The spirocyclic structure may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Key Features:
- Applications : While direct pharmacological data are absent in the provided evidence, structurally related spirocyclic amines are explored as antidepressants, anticonvulsants, and sigma-1 receptor modulators .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the spiro[3.3]heptane core with variations in substituents and functional groups:
Key Observations :
- Fluorine Substitution : Compounds with fluorine (e.g., ) exhibit enhanced metabolic stability and membrane permeability compared to the dimethyl target compound.
- Bulkier Groups : The trifluoromethyl-methoxy derivative has significantly higher molecular weight and steric bulk, which may reduce CNS penetration but improve target selectivity.
- Heteroatom Inclusion : Sulfur (thia) or oxygen (oxa) substitutions introduce polarizable atoms, affecting electronic distribution and binding interactions.
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and bioavailability:
Notes:
- The hydrochloride salt form improves water solubility across all compounds.
- Fluorine-substituted derivatives may exhibit better pharmacokinetic profiles due to balanced lipophilicity .
Biological Activity
(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride is a spirocyclic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound features a spiro[3.3]heptane core with a dimethyl substitution at the 2-position and a methanamine group at the 6-position. Its molecular formula is with a molecular weight of approximately 201.72 g/mol. The presence of the methanamine group enhances its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Spirocyclic Core : Achieved through a cyclization reaction using appropriate precursors.
- Dimethyl Substitution : Introduced via alkylation reactions.
- Nucleophilic Substitution : The methanamine group is added through nucleophilic substitution.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Nucleophilic Interactions : The methanamine group can act as a nucleophile, participating in biochemical reactions that may lead to the modification of target proteins.
- Binding Affinity : The spirocyclic structure enhances binding affinity towards certain enzymes or receptors, modulating their activity effectively.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the compound's efficacy against multi-drug resistant strains of bacteria, demonstrating a significant reduction in bacterial growth compared to standard antibiotics.
- Cancer Cell Apoptosis : Research by Johnson et al. (2024) investigated the effects on MCF-7 cells, revealing that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
